molecular formula C33H34N4O6 B1666253 Azelnidipine CAS No. 123524-52-7

Azelnidipine

Cat. No. B1666253
M. Wt: 582.6 g/mol
InChI Key: ZKFQEACEUNWPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azelnidipine is a dihydropyridine calcium channel blocker . It is marketed by Daiichi-Sankyo pharmaceuticals, Inc. in Japan . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .


Synthesis Analysis

Azelnidipine is synthesized from benzhydrylamine and epichlorohydrin, which are mixed without adding solvent to give azetidinol . DCC coupling between cyanoacetic acid and azetidinol in hot THF gives the ester .


Molecular Structure Analysis

Azelnidipine has a molecular formula of C33H34N4O6 . Its molecular weight is 582.66 . The crystal phases of Azelnidipine, including two polymorphic and a pseudopolymorphic crystal forms, were identified using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), IR-, Raman-, THz-, and ss-NMR-spectroscopy .


Chemical Reactions Analysis

Azelnidipine primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product .


Physical And Chemical Properties Analysis

Azelnidipine is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity .

Scientific Research Applications

1. Effects on Vascular Smooth Muscle

Azelnidipine has been studied for its effects on calcium channels in smooth muscle, particularly in the treatment of hypertension. In guinea-pig vascular smooth muscle, azelnidipine affects spontaneous contractions and voltage-dependent L-type Ca2+ channels (Zhu et al., 2006).

2. Clinical Efficacy in Hypertension Treatment

Research on azelnidipine's clinical use in treating hypertension, especially in Chinese patients, has shown its effectiveness. Azelnidipine demonstrated significant blood pressure reduction, comparable to other antihypertensive drugs, and exhibited cardiovascular protective effects, including anti-oxidative action (Chen et al., 2015).

3. Impact on Glucose Tolerance and Insulin Resistance

Azelnidipine could improve insulin resistance and glucose tolerance, potentially inhibiting sympathetic nerve activity. Its anti-inflammatory and anti-oxidative effects suggest benefits for hypertensive patients with metabolic disorders (Shimada et al., 2015).

4. Method Development for Azelnidipine Measurement

A study developed a UV-visible spectroscopy method for determining Azelnidipine, highlighting its precision and accuracy in API and tablet formulations (Richards et al., 2022).

5. Antioxidant Effects in Endothelial Cells

Research has shown azelnidipine's potent antioxidative effect in human arterial endothelial cells, which could be significant when combined with its antihypertensive properties and low incidence of tachycardia (Shinomiya et al., 2004).

6. Pharmacological Profiles and Clinical Effects

Azelnidipine's pharmacological profile indicates a slowly developed and long-lasting hypotensive effect with minimal reflex tachycardia, making it a new generation calcium antagonist for hypertension treatment (Sada & Saito, 2003).

7. Cardioprotective Role in Hyperglycemia-Induced Damage

A study on diabetic rats showed that Azelnidipine protects myocardiumin hyperglycemia-induced cardiac damage. It notably reduced cardiac damage markers and proinflammatory cytokines, suggesting its therapeutic potential in diabetic patients with cardiac complications (Kain et al., 2010).

8. Impact on Left Ventricular Diastolic Performance

Azelnidipine has been studied for its effects on left ventricular diastolic function in hypertensive patients with diastolic dysfunction. The study showed improved diastolic function and potential reduction in left ventricular filling pressure after azelnidipine treatment (Ito et al., 2009).

9. Effects on Cerebral Blood Flow in Stroke Patients

In post-ischemic stroke patients with hypertension, azelnidipine was found to decrease systemic blood pressure without decreasing cerebral blood flow, demonstrating its safety and efficacy in this patient group (Watanabe et al., 2010).

10. Bioavailability Enhancement in Gastro-Retentive Tablets

A study focused on increasing the bioavailability of Azelnidipine through the development of floating gastro retentive tablets. This formulation led to enhanced bioavailability and more effective treatment compared to conventional tablets (Gaikwad & Avari, 2019).

Safety And Hazards

Azelnidipine is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Azelnidipine is a new-generation calcium channel blocker that has recently been approved for the treatment of hypertension in India . It has been found to lower blood pressure without causing reflex tachycardia and has additional cardioprotective effects . It can also offer renal protection and prevent diabetic nephropathy . The adoption of Azelnidipine as the new gold standard calcium channel blocker could help India battle its hypertension epidemic .

properties

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQEACEUNWPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020120
Record name Azelnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Azelnidipine

CAS RN

123524-52-7
Record name Azelnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123524-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azelnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azelnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

193-195
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

According to Japanese Examined Patent Publication (Kokoku) No. Hei 3-31715, sodium methoxide (0.27 g) was added to a solution of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester (1.39 g) and amidinoacetic acid (1-benzhydryl-3-azetidinyl) ester acetate (1.62 g) in isopropyl alcohol (80 ml) and the mixture was heated under reflux for 4 hours. After the reaction mixture was cooled, insoluble material was removed and the solvent was evaporated under reduced pressure. The thus obtained residue was dissolved in ethyl acetate and the mixture was washed with water, followed by drying over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was subjected to silica gel column chromatography (toluene:ethyl acetate=3:1) to obtain pale yellow (±)-2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(1-diphenylmethylazetidin-3-yl) ester 5-isopropyl ester (2.17 g, 74%).
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azelnidipine
Reactant of Route 2
Reactant of Route 2
Azelnidipine

Citations

For This Compound
3,430
Citations
K Wellington, LJ Scott - Drugs, 2003 - Springer
… ▴ Azelnidipine is a new dihydropyridine calcium channel … long-term treatment with azelnidipine effectively controls blood … , the addition of azelnidipine therapy significantly reduced …
Number of citations: 71 link.springer.com
BL Chen, YZ Zhang, JQ Luo… - Therapeutics and clinical …, 2015 - Taylor & Francis
… period from January 2003 (the year azelnidipine was launched) to July 2014. … of azelnidipine, especially the pharmacokinetics, clinical efficacy, and safety and tolerability of azelnidipine …
Number of citations: 30 www.tandfonline.com
T Nada, M Nomura, K Koshiba, T Kawano… - …, 2007 - thieme-connect.com
… It has also been reported that azelnidipine does not cause tachycardia … of azelnidipine on essential hypertension using the following 2 protocols were investigated: 1) Azelnidipine was …
Number of citations: 39 www.thieme-connect.com
K Kuramoto, S Ichikawa, A Hirai, S Kanada… - Hypertension …, 2003 - jstage.jst.go.jp
We objected: 1) To compare the effects of azelnidipine and amlodipine on 24-h blood pressure; 2) To monitor the plasma concentration vs. the time profile in order to assess the …
Number of citations: 134 www.jstage.jst.go.jp
VU Shewale, SS Aher, RB Saudagar - Journal of Drug Delivery and …, 2019 - core.ac.uk
… Azelnidipine is a unique … that azelnidipine improved LV relaxation in hypertensive patients with LV diastolic dysfunction in the prospective multicentre, Clinical impact of Azelnidipine on …
Number of citations: 9 core.ac.uk
K Kario, Y Sato, M Shirayama, M Takahashi… - Drugs in R&D, 2013 - Springer
… of azelnidipine on … azelnidipine treatment. The proportion of patients with clinic SBP of <140 mmHg increased from 12.9 % before azelnidipine administration to 56.1 % after azelnidipine …
Number of citations: 20 link.springer.com
H Komoda, T Inoue, K Node - Clinical and Experimental …, 2010 - Taylor & Francis
… effects of azelnidipine on … azelnidipine and amlodipine as a new anti-hypertensive therapy, we assessed cytokine levels in the first arm eight patients receiving 16 mg/day of azelnidipine …
Number of citations: 54 www.tandfonline.com
K Nakamura, S Yamagishi, H Inoue - Medical hypotheses, 2005 - Elsevier
… we have recently found that azelnidipine, a newly developed … The concentration of azelnidipine that was found effective in … that the beneficial effects of azelnidipine are not likely due to …
Number of citations: 17 www.sciencedirect.com
K Shinomiya, K Mizushige… - Journal of …, 2004 - journals.sagepub.com
… with 10 nM azelnidipine (compared with the other drugs); the difference between 10 nM and 100 nM azelnidipine was not significant. We conclude that azelnidipine has a potent …
Number of citations: 37 journals.sagepub.com
N Wang, L Ye, F Yan, R Xu - International Journal of Pharmaceutics, 2008 - Elsevier
… azelnidipine and bovine serum albumin (BSA) was investigated by fluorescence spectroscopy and circular dichroism (CD). Azelnidipine … quenching, forming azelnidipine–BSA complex …
Number of citations: 136 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.